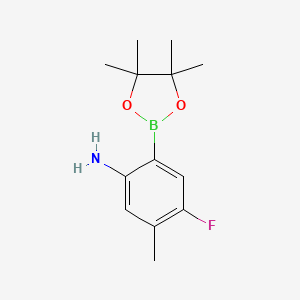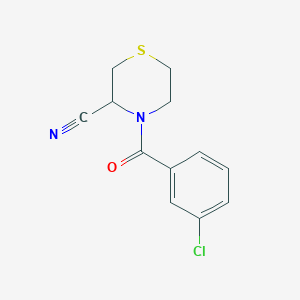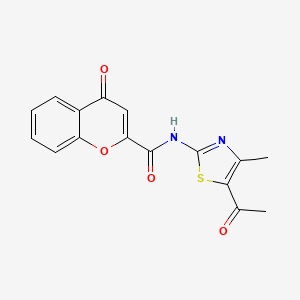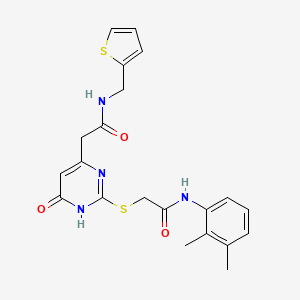
2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The Bpin group is generally perceived to be a sterically bulky substituent, but the data reported show that it has a surprisingly small A-value (0.42 kcal mol−1; cf. Me is 1.7, OH is 0.87). The percent buried volume seems to give a more accurate indication of the size of the Bpin moiety, which is somewhere between a primary and secondary alkyl group .Physical And Chemical Properties Analysis
The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Aplicaciones Científicas De Investigación
Lewis Acid Receptors in Polymeric Membranes
Organoboron compounds, including phenylboronic acid pinacol ester derivatives, are applied as Lewis acid receptors for fluoride anions in polymeric membranes. This application demonstrates their potential in selective ion detection and sensing technologies (Jańczyk et al., 2012).
Defluoroborylation of Fluoroarenes
The compound plays a role in the defluoroborylation of fluoroarenes, facilitating the conversion of fluoroarenes to arylboronic acid pinacol esters. This is a critical step in synthesizing various functionalized arenes, highlighting its importance in organic synthesis (Niwa et al., 2015).
Cross-Coupling Reactions
2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester, is instrumental in palladium- or iron-catalyzed cross-coupling reactions. These reactions are crucial for synthesizing arylboronic acid pinacol esters from aryl fluorides, contributing significantly to the field of medicinal chemistry and drug development (Zhao et al., 2018).
Oxidation-Responsive Polymeric Materials
This compound is used in the synthesis of oxidation-responsive polymeric materials. Such materials can completely degrade in aqueous media via oxidation, proving their potential in biomedical applications, particularly in drug delivery systems (Song et al., 2013).
Analytical Challenges and Solutions
The compound's derivatives are used in analytical chemistry, particularly in addressing the challenges of analyzing highly reactive pinacolboronate esters. This application is crucial in ensuring the quality and purity of pharmaceuticals and other complex molecules (Zhong et al., 2012).
Phosphorescence Properties
Simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in solid-state. This finding is significant in the development of new materials for optoelectronics and bioimaging applications (Shoji et al., 2017).
Responsive Drug Delivery Vehicles
Phenylboronic ester-based polymers are synthesized for creating responsive drug delivery vehicles. Their response to stimuli like hydrogen peroxide makes them suitable for targeted therapeutic applications (Cui et al., 2017).
Fluorescent Probes for Lysosomal pH Variations
The compound's derivatives serve as fluorescent probes for detecting lysosomal pH variations. This application is crucial in biological research and diagnostics, especially in understanding cellular processes and disease states (Mazi et al., 2019).
Moisture and Water Droplet Detection
Derivatives of this compound, are used in the development of fluorescent sensors for detecting moisture and water droplets. This is important in various industrial and environmental monitoring applications (Fumoto et al., 2021).
Mecanismo De Acción
Target of Action
The compound is a boronic ester, which is commonly used in suzuki-miyaura coupling , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The mode of action of AT16827 involves its role as a reagent in the Suzuki-Miyaura (SM) coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by AT16827 are related to its role in the Suzuki-Miyaura coupling reaction . This reaction is used to create new carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can vary widely depending on the specific compounds being synthesized.
Pharmacokinetics
It’s known that the susceptibility to hydrolysis of boronic pinacol esters, such as at16827, is influenced by the substituents in the aromatic ring and the ph of the environment . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly affected by these factors .
Result of Action
The result of AT16827’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the reaction .
Action Environment
The action of AT16827 is influenced by environmental factors such as the pH of the environment . The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Safety and Hazards
Direcciones Futuras
The future directions of research on boronic esters like 2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester could involve further exploration of their synthesis, particularly in the area of protodeboronation . Additionally, their role in Suzuki–Miyaura coupling reactions continues to be a significant area of study .
Propiedades
IUPAC Name |
4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCTINWKHIBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2988141.png)

![2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2988143.png)

![N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2988148.png)

![6-Acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2988153.png)
![2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2988155.png)
![2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B2988156.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2988157.png)
![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine](/img/structure/B2988159.png)

